molecular formula C17H25NO3 B8737641 Phenylmethyl 3-(4-hydroxybutyl)-1-piperidinecarboxylate

Phenylmethyl 3-(4-hydroxybutyl)-1-piperidinecarboxylate

Cat. No. B8737641
M. Wt: 291.4 g/mol
InChI Key: UGQLAFOPBHFTIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenylmethyl 3-(4-hydroxybutyl)-1-piperidinecarboxylate is a useful research compound. Its molecular formula is C17H25NO3 and its molecular weight is 291.4 g/mol. The purity is usually 95%.
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properties

Product Name

Phenylmethyl 3-(4-hydroxybutyl)-1-piperidinecarboxylate

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

benzyl 3-(4-hydroxybutyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H25NO3/c19-12-5-4-7-15-10-6-11-18(13-15)17(20)21-14-16-8-2-1-3-9-16/h1-3,8-9,15,19H,4-7,10-14H2

InChI Key

UGQLAFOPBHFTIY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-(1-{[(phenylmethyl)oxy]carbonyl}-3-piperidinyl)butanoic acid (5.01 g, 16.41 mmol) in dry THF (40 ml) at 0° C. under nitrogen was added a solution of Borane-THF complex, (1M soln. in THF) (49.2 ml, 49.2 mmol), dropwise over 1 hour. The mixture was allowed to stir at 0° C. and gradually allowed to warm to rt over 20 hours. The mixture was cooled in an ice bath and cautiously quenched with dropwise addition of MeOH (20 ml) stirred in the cold bath for 2 hours then quenched further with 10% 2N HCl/MeOH (20 ml), stirred for 1 hour at rt and evaporated under reduced pressure. The residue was co-evaporated with methanol several times. The sample was purified by chromatography on silica (100 g, loaded in dichloromethane/EtOAc) using a gradient of 0-100% ethyl acetate in cyclohexane over 30 mins. collecting all 45 ml fractions on the Flashmaster II. The appropriate fractions were combined and evaporated in vacuo to give the title compound as a colourless oil (4.55 g).
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5.01 g
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40 mL
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Synthesis routes and methods II

Procedure details

To a solution of 4-(1-{[(phenylmethyl)oxy]carbonyl}-3-piperidinyl)butanoic acid (commercially available, for example, from Astatech) (5.01 g, 16.41 mmol) in dry THF (40 mL) at 0° C. under nitrogen was added a solution of Borane-THF complex, (1M solution in THF) (49.2 mL, 49.2 mmol), dropwise over 1 hour. The mixture was allowed to stir at 0° C. and gradually allowed to warm to room temperature over 20 hours. The mixture was cooled in an ice bath and cautiously quenched with dropwise addition of MeOH (20 mL), stirred in the cold bath for 2 hours, then quenched further with 10% 2N HCl/MeOH (20 mL), stirred for 1 hour at room temperature and evaporated under reduced pressure. The residue was co-evaporated with methanol several times. The sample was purified by chromatography on silica (100 g, loaded in dichloromethane/EtOAc) using a gradient of 0-100% ethyl acetate-cyclohexane over 30 minutes collecting all 45 mL fractions on the Flashmaster II. The appropriate fractions were combined and evaporated in vacuo to give the title compound as a colourless oil (4.55 g).
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Reaction Step One
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solution
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40 mL
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